molecular formula C18H18N4O2S B12182022 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide

Cat. No.: B12182022
M. Wt: 354.4 g/mol
InChI Key: ZILAKMQYHJHAHE-UHFFFAOYSA-N
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Description

5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 4,6-dimethylpyrimidine moiety via a sulfanylmethyl bridge. The pyridin-2-yl group at the carboxamide nitrogen is substituted with a methyl group at the 6-position. The compound’s molecular formula is inferred as C₁₉H₂₀N₄O₂S, with a molecular weight of 384.45 g/mol. Key functional groups include:

  • 4,6-Dimethylpyrimidin-2-ylsulfanyl: Enhances lipophilicity and may participate in π-π stacking interactions.
  • 6-Methylpyridin-2-yl: Modulates solubility and steric effects.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(6-methylpyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C18H18N4O2S/c1-11-5-4-6-16(19-11)22-17(23)15-8-7-14(24-15)10-25-18-20-12(2)9-13(3)21-18/h4-9H,10H2,1-3H3,(H,19,22,23)

InChI Key

ZILAKMQYHJHAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)CSC3=NC(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their comparative properties are summarized below, with data derived from spectroscopic, crystallographic, and biochemical studies:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Relevance Source
Target Compound C₁₉H₂₀N₄O₂S 384.45 Furan-2-carboxamide, pyrimidine-sulfanyl Sirtuin inhibition (hypothesized)
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl] acetamide C₂₃H₂₂N₄O₂S₂ 482.57 Thiazole, naphthalene Sirt2 inhibitor (IC₅₀ = 0.5 µM)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄O₂S 328.37 Acetamide, 4-methylpyridine Intermediate for bioactive molecules
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole, thiazole, propanamide Antimicrobial (Gram-positive bacteria)
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide C₁₈H₁₇N₅O₆S 439.42 Sulfonamide, dimethoxypyrimidine Unknown (structural analog)

Key Observations:

Structural Variations: The target compound’s furan-2-carboxamide distinguishes it from the thiazole-acetamide in the Sirt2 inhibitor and the sulfonamide in ’s analog . The 6-methylpyridin-2-yl group contrasts with the 4-methylpyridin-2-yl in ’s analog, which may alter steric hindrance and solubility .

Biological Implications :

  • The Sirt2 inhibitor () demonstrates that the pyrimidine-sulfanyl motif is critical for binding to sirtuin active sites. However, replacing the thiazole-naphthalene moiety with furan-carboxamide (as in the target compound) could modulate selectivity toward other sirtuin isoforms (e.g., Sirt1/Sirt3) .
  • Compounds with oxadiazole-thiazole scaffolds () show antimicrobial activity, suggesting that the target compound’s furan-pyrimidine system may also warrant evaluation against bacterial targets .

Physicochemical Properties :

  • The target compound’s molecular weight (384.45 g/mol ) is intermediate compared to analogs in Table 1, aligning with Lipinski’s rule of five (ideal for oral bioavailability).
  • The 4,6-dimethylpyrimidine group enhances lipophilicity relative to the dimethoxypyrimidine in ’s sulfonamide analog, which may influence membrane permeability .

Crystallographic Data: The acetamide analog in crystallizes in a monoclinic system (space group P2₁/c), with the pyrimidine and pyridine rings oriented at 85.3° to each other . This geometry suggests conformational flexibility in the sulfanyl bridge, a feature likely shared with the target compound.

Research Findings and Gaps

  • Sirtuin Inhibition Potential: Molecular docking studies (as in ) could predict whether the target compound induces active-site rearrangements in Sirt2, akin to the thiazole-containing inhibitor .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels ’s method, involving nucleophilic substitution between a pyrimidine-thiol and a halogenated carboxamide precursor .
  • Unanswered Questions: No direct data on the target compound’s solubility, stability, or in vivo efficacy are available in the provided evidence. Comparative studies with sulfonamide () and oxadiazole () analogs are needed.

Biological Activity

The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

  • IUPAC Name : 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • SMILES Notation : CC1=NC(=NC(=C1C(=O)NCC2=CC=CC=N2)C)C)C

Structural Features

The compound features a furan ring, pyridine, and pyrimidine moieties, which contribute to its biological activity. The presence of sulfur in the structure may enhance its interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

The proposed mechanism of action for related compounds includes:

  • Inhibition of Protein Synthesis : The compound may interfere with the bacterial ribosome, inhibiting protein synthesis.
  • Disruption of Nucleic Acid Synthesis : It could inhibit DNA and RNA synthesis pathways.
  • Biofilm Disruption : The compound has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting it can prevent biofilm formation or disrupt existing biofilms .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of compounds similar to the target molecule against MRSA and E. coli biofilms. The results indicated:

CompoundMIC (μg/mL)Biofilm Inhibition Concentration (MBIC)
Compound A31.10862.216
Compound B62.5124.432
Ciprofloxacin0.3810.763

This study highlighted that the target compound's structural modifications could enhance its antibacterial activity compared to standard antibiotics like ciprofloxacin .

Study 2: Quorum Sensing Inhibition

Another study focused on the quorum sensing inhibition capabilities of similar compounds, revealing that they could reduce swarming motility in Pseudomonas aeruginosa by approximately 14.4% to 45.7% at sub-MIC concentrations .

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